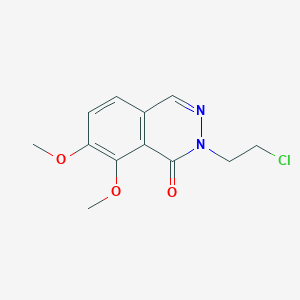

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

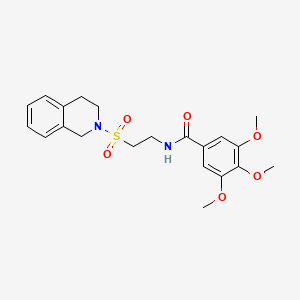

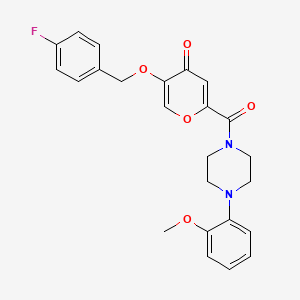

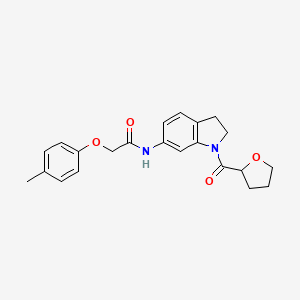

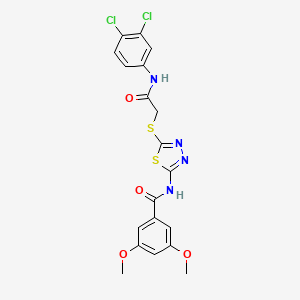

The compound “2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one” is a derivative of phthalazine. Phthalazines are heterocyclic compounds containing two nitrogen atoms in a benzene ring . The “2-chloroethyl” and “dimethoxy” groups are substituents on the phthalazine ring.

Molecular Structure Analysis

The molecular structure would consist of a phthalazine ring with the “2-chloroethyl” group attached at the 2-position and methoxy groups at the 7 and 8 positions. The exact 3D structure would need to be determined through techniques like X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chloroethyl group and the electron-donating methoxy groups. The chloroethyl group could potentially undergo further substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present. For example, the presence of the chloroethyl and methoxy groups could influence the compound’s polarity, solubility, and boiling/melting points .Scientific Research Applications

Antitumor Applications

A key application of derivatives closely related to 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one is in antitumor research. For instance, the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with structural similarities, have shown curative activity against L-1210 and P388 leukemia. This compound may act as a prodrug modification, opening avenues for therapeutic applications in oncology (Stevens et al., 1984).

Hydrogen Bonding Studies

Another research avenue is the exploration of hydrogen bonding and molecular recognition, as seen in the study of compounds featuring a pyridone terminus with intermolecular hydrogen bonding capabilities. Such studies contribute to the understanding of molecular interactions, crucial for drug design and materials science (Wash et al., 1997).

Reaction Mechanisms and Compound Synthesis

Research has also delved into the reaction mechanisms involving derivatives of 2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one, leading to the synthesis of zwitterionic compounds through interactions with cyclic hydrazides. These studies illuminate pathways in synthetic organic chemistry, providing insights into complex reaction mechanisms (Link et al., 1978).

Safety and Hazards

properties

IUPAC Name |

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O3/c1-17-9-4-3-8-7-14-15(6-5-13)12(16)10(8)11(9)18-2/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWDPNSPONIKBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NN(C2=O)CCCl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloroethyl)-7,8-dimethoxyphthalazin-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2994383.png)

![N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}urea](/img/structure/B2994386.png)

![7-(1-Prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one](/img/structure/B2994391.png)